1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)-
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Overview
Description
1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core, a sulfonamide group, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- typically involves multiple steps. One common method includes the reaction of 1H-benzimidazole with sulfonyl chloride to introduce the sulfonamide group. This is followed by the alkylation of the benzimidazole nitrogen with ethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with them and block enzyme activity. This can disrupt essential biochemical pathways and result in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(2-pyridinyl)-
- 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(4-pyridinyl)-
- 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-quinolinyl)-
Uniqueness
1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards certain enzymes. This structural variation can result in different biological activities and applications compared to its analogs .
Properties
CAS No. |
852955-74-9 |
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Molecular Formula |
C16H18N4O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-ethyl-N,N-dimethyl-2-pyridin-3-ylbenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-15-8-7-13(23(21,22)19(2)3)10-14(15)18-16(20)12-6-5-9-17-11-12/h5-11H,4H2,1-3H3 |
InChI Key |
JCYPCAGOSZOZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CN=CC=C3 |
Origin of Product |
United States |
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